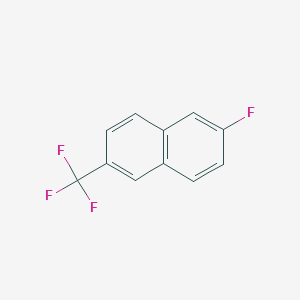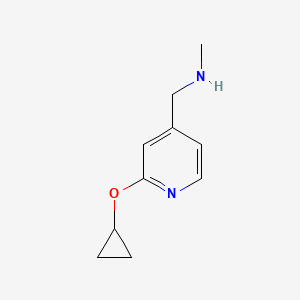![molecular formula C12H7N3O B12966887 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B12966887.png)
4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core with an oxo group at the 4-position and a carbonitrile group at the 7-position. The compound’s structural features contribute to its diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of 2-(1H-pyrrol-1-yl)anilines with appropriate aldehydes or ketones. For instance, treating 2-(1H-pyrrol-1-yl)anilines with imidazo[1,2-a]pyridine-3-carbaldehyde or isatin in the presence of amidosulfonic acid as a catalyst in water at room temperature can yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxo or hydroxyl groups, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups at different positions on the quinoxaline ring .
科学研究应用
4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile primarily involves the inhibition of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP for DNA repair .
相似化合物的比较
Similar Compounds
4-Oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxamide: This compound shares a similar quinoxaline core but differs in the presence of a carboxamide group instead of a carbonitrile group.
Pyrrolo[1,2-a]quinoxalines: These compounds have a similar core structure but may lack the oxo or carbonitrile groups, resulting in different chemical and biological properties.
Uniqueness
4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxo and carbonitrile groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and therapeutic applications .
属性
分子式 |
C12H7N3O |
|---|---|
分子量 |
209.20 g/mol |
IUPAC 名称 |
4-oxo-5H-pyrrolo[1,2-a]quinoxaline-7-carbonitrile |
InChI |
InChI=1S/C12H7N3O/c13-7-8-3-4-10-9(6-8)14-12(16)11-2-1-5-15(10)11/h1-6H,(H,14,16) |
InChI 键 |
JNDIOVKNZSFERP-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C3=C(C=C(C=C3)C#N)NC(=O)C2=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B12966817.png)
![(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one](/img/structure/B12966820.png)
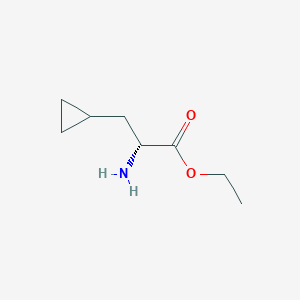
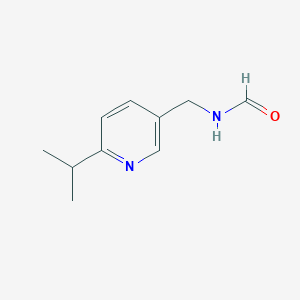
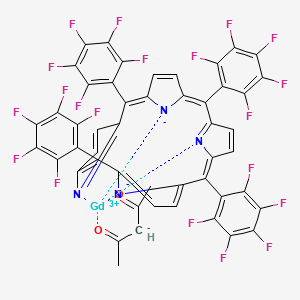
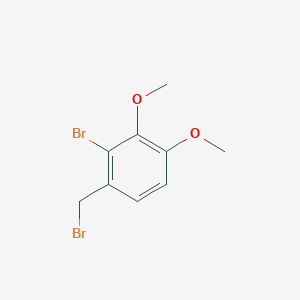

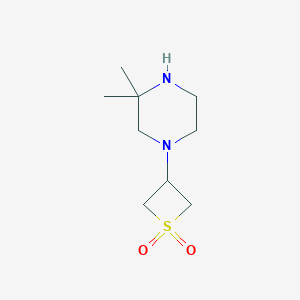
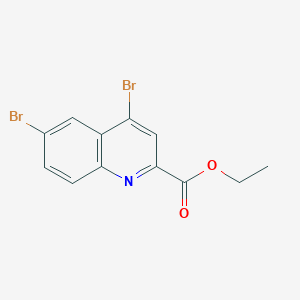
![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B12966870.png)
